4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride

Vue d'ensemble

Description

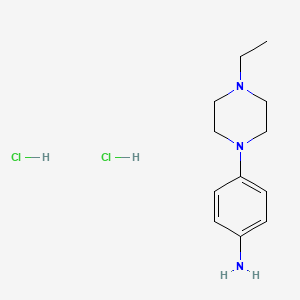

4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride is a chemical compound with the molecular formula C12H19N3•2HCl and a molecular weight of 278.22 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of an ethyl-substituted piperazine ring attached to an aniline moiety, making it a versatile intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride typically involves the reaction of 4-chloroaniline with 1-ethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The final product is obtained through crystallization and filtration, followed by drying to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its amine derivatives.

Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Electrophilic reagents like nitric acid and sulfuric acid are employed for nitration and sulfonation reactions, respectively.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted aniline compounds, which can be further utilized in various chemical syntheses .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by its molecular formula . It features a piperazine ring, which contributes to its biological activity. The structural formula can be represented as follows:

Anticancer Activity

One of the most significant applications of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride is its role as a potential anticancer agent. Research indicates that compounds with piperazine moieties often exhibit inhibitory effects on various cancer cell lines.

- Case Study: Inhibition of Kinases

A study reviewed the efficacy of small molecule kinase inhibitors, highlighting compounds similar to 4-(4-Ethylpiperazin-1-yl)aniline in targeting dysregulated kinases associated with cancer progression. These inhibitors showed promising results in preclinical models for non-small cell lung cancer (NSCLC) and pancreatic cancer, demonstrating selective inhibition of mutant forms of the epidermal growth factor receptor (EGFR) .

Neurological Disorders

Research has also pointed towards the potential use of this compound in treating neurological disorders due to its ability to cross the blood-brain barrier. The piperazine structure is known for enhancing central nervous system penetration.

- Case Study: Antidepressant Properties

A study investigated derivatives of piperazine compounds for their antidepressant activities, suggesting that modifications to the piperazine structure can enhance efficacy against depression and anxiety disorders .

Toxicological Profile

While exploring the applications, it is crucial to consider the toxicological aspects of this compound. The compound has been classified with several hazards:

| Hazard Classification | Description |

|---|---|

| Acute Toxicity (Oral) | Harmful if swallowed |

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

These classifications highlight the importance of handling this compound with care in laboratory settings .

Synthesis and Yield Data

The synthesis of this compound typically involves reactions that yield moderate to high purity levels. Below is a summary of typical synthesis conditions:

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Aryl amine reaction | Methanol with HCl | 68 |

| Extraction | CH2Cl2 extraction | Moderate |

| Purification | Flash chromatography | High |

This synthesis pathway indicates a feasible route for obtaining the compound for research purposes .

Mécanisme D'action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(1-Piperazinyl)aniline: This compound shares a similar piperazine ring structure but lacks the ethyl substitution, resulting in different chemical properties and reactivity.

4-(4-Methylpiperazin-1-yl)aniline: Similar to 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride, but with a methyl group instead of an ethyl group, leading to variations in its biological activity and applications.

Uniqueness

This compound is unique due to its ethyl substitution, which enhances its lipophilicity and potentially its ability to cross biological membranes. This property makes it a valuable compound in drug development and biochemical research .

Activité Biologique

4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride is a compound with the molecular formula C12H19N3·2HCl and a molecular weight of 278.22 g/mol. This compound is notable for its structural features, including a piperazine ring substituted with an ethyl group and an aniline moiety, which contribute to its biological activity. The dihydrochloride salt form enhances its solubility, making it suitable for various biological and medicinal applications.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows for modulation of these targets, leading to potential therapeutic effects. The compound has been investigated for its role in inhibiting specific pathways associated with cancer and other diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, related piperazine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung carcinoma), HeLa (cervical carcinoma), and HepG2 (liver carcinoma) cells .

- Topoisomerase Inhibition : The compound has been linked to the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. This inhibition can lead to the accumulation of DNA breaks, ultimately inducing apoptosis in cancer cells .

- Neuroprotective Effects : Some derivatives of piperazine compounds have shown potential neuroprotective properties, suggesting that this compound may also be explored for treating neurodegenerative diseases .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

- Antitumor Efficacy : A study assessed the efficacy of various piperazine derivatives against human cancer cell lines. Compounds similar to 4-(4-Ethylpiperazin-1-yl)aniline demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

- Mechanistic Studies : Research involving molecular docking studies showed that this compound interacts favorably with target proteins involved in cell cycle regulation and apoptosis pathways, confirming its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

A comparison table highlights the structural and functional similarities between this compound and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride | C11H19Cl2N3 | Methyl group instead of ethyl; different activity |

| 1-(4-Ethylpiperazin-1-yl)-2-nitroethene | C10H14N2O2 | Contains a nitro group; used in synthetic pathways |

| 4-(3-Ethylpiperidin-1-yl)aniline | C13H20N2 | Piperidine ring instead of piperazine; varied properties |

The presence of the ethyl group in this compound contributes to its distinct reactivity and solubility profiles compared to similar compounds.

Propriétés

IUPAC Name |

4-(4-ethylpiperazin-1-yl)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.2ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12;;/h3-6H,2,7-10,13H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNNXRSIFHLJQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.